
3-Cyclopropyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Übersicht
Beschreibung
3-Cyclopropyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have unique properties that make it a valuable tool for studying various biological processes. In
Wissenschaftliche Forschungsanwendungen
Inhibition of Monocarboxylate Transporters
This compound can be used as a heterocyclic inhibitor of monocarboxylate transporters, such as MCT1 and MCT4 . These transporters play a crucial role in the metabolism of cancer cells, and their inhibition can potentially be used for the treatment of conditions characterized by the heightened activity or high prevalence of MCT1 and/or MCT4, such as cancer or type II diabetes .
Polo-like Kinase 4 (PLK4) Inhibition
The compound may also serve as an inhibitor of polo-like kinase 4 (PLK4) . PLK4 is a major player in centriole biogenesis, and its inhibition can prevent centriole formation. Overexpression of PLK4 leads to the formation of multiple centrioles, a condition prevalent in cancer . Therefore, this compound could potentially be used in the treatment of diseases sensitive to the inhibition of PLK4, such as cancer .
Cancer Research
Given its potential role in inhibiting key metabolic pathways in cancer cells (such as monocarboxylate transporters and PLK4), this compound could be a valuable tool in cancer research . It could be used to study the metabolic dependencies of different types of cancer cells and to develop new therapeutic strategies.
Diabetes Research
As an inhibitor of monocarboxylate transporters, this compound could also be used in diabetes research . It could help scientists understand the role of these transporters in glucose metabolism and insulin sensitivity, potentially leading to the development of new treatments for type II diabetes .
Drug Development
The compound’s inhibitory effects on key cellular pathways make it a promising candidate for drug development . It could be used as a starting point for the development of new drugs targeting monocarboxylate transporters or PLK4 .
Biochemical Research
In addition to its potential therapeutic applications, this compound could also be used in basic biochemical research. For example, it could be used to study the function of monocarboxylate transporters and PLK4 in cellular metabolism and cell division .
Wirkmechanismus
Target of Action
The primary targets of the compound “3-Cyclopropyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole” are monocarboxylate transporters , specifically MCT1 and MCT4 . These transporters play a crucial role in the transport of lactate and other monocarboxylates across the cell membrane, which is particularly important in highly metabolic cells such as cancer cells .
Mode of Action
The compound interacts with its targets, MCT1 and MCT4, by inhibiting their function . This inhibition disrupts the transport of lactate and other monocarboxylates, which can lead to a decrease in the metabolic activity of the cells .
Biochemical Pathways
The inhibition of MCT1 and MCT4 affects the glycolytic pathway . This pathway is responsible for the conversion of glucose into pyruvate, which is then converted into lactate in the absence of oxygen. By inhibiting the transport of lactate, the compound disrupts this pathway, potentially leading to a decrease in the energy production of the cells .
Result of Action
The inhibition of MCT1 and MCT4 by the compound can lead to a decrease in the metabolic activity of the cells . This could potentially result in the slowing down of cell growth and proliferation, particularly in cancer cells that rely heavily on the glycolytic pathway for energy production .
Eigenschaften
IUPAC Name |
3-cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BN2O2/c1-15(2)16(3,4)21-17(20-15)11-7-8-12-13(9-11)18-19-14(12)10-5-6-10/h7-10H,5-6H2,1-4H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYQDWFSYYQFPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NNC(=C3C=C2)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301147555 | |
| Record name | 3-Cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301147555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
CAS RN |
1650548-68-7 | |
| Record name | 3-Cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1650548-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301147555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




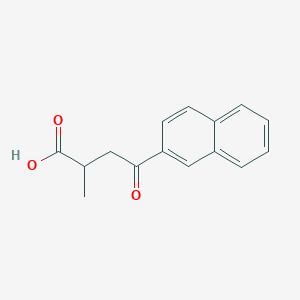
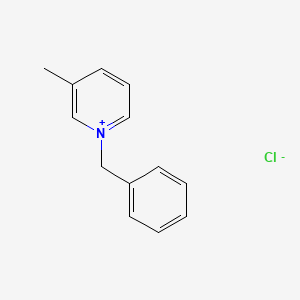
![5-{(Z)-[6-tert-Butyl-3-(3-methylphenyl)-7H-pyrazolo[5,1-c][1,2,4]triazol-7-ylidene]amino}-N,N-diethyl-6-methylpyridin-2-amine](/img/structure/B1652881.png)
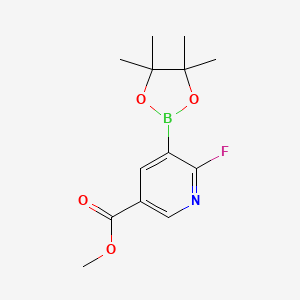
![4-[3-(morpholin-4-ylmethyl)phenyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B1652884.png)
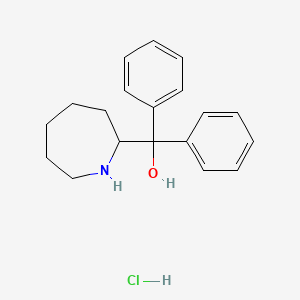
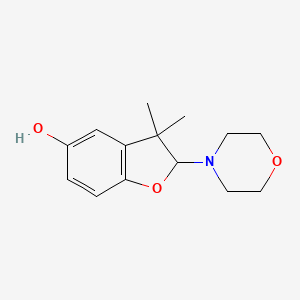
![4-(3-Fluorobenzyl)-1-oxa-9-azaspiro[5.5]undecane](/img/structure/B1652887.png)
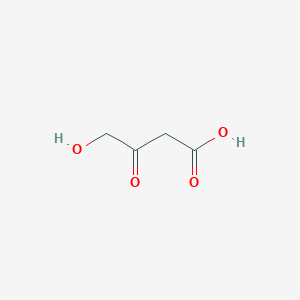
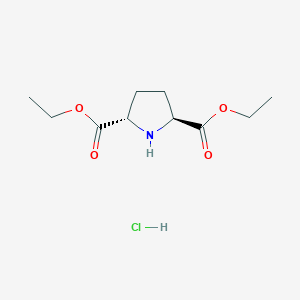
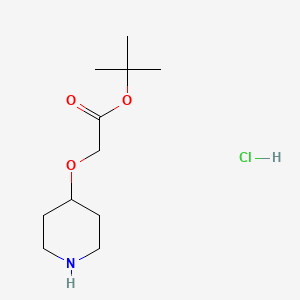

![2,2,2-trifluoroethyl N-{[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B1652897.png)